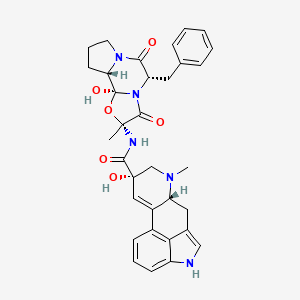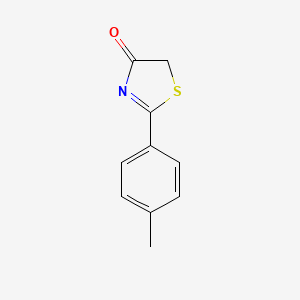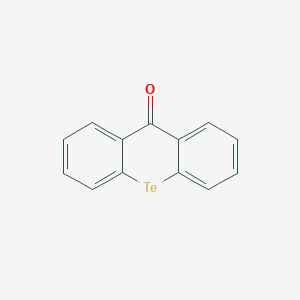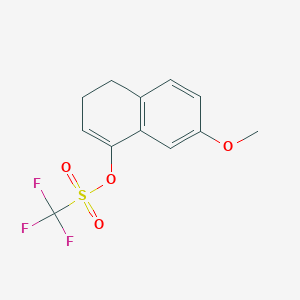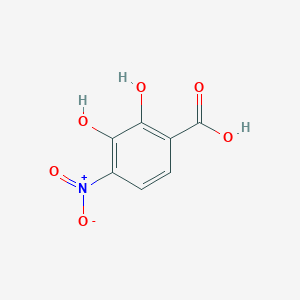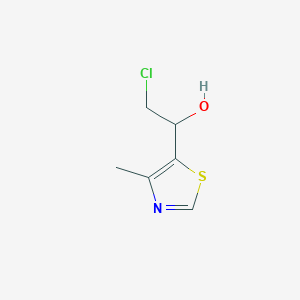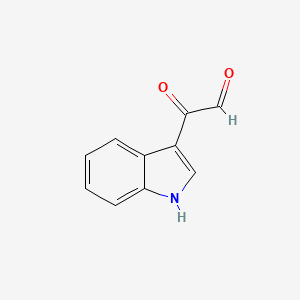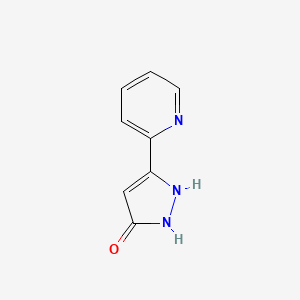
1-(4-Methoxyphenyl)adamantane
Descripción general
Descripción
1-(4-Methoxyphenyl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound features a methoxyphenyl group attached to the adamantane framework, which imparts distinct chemical and physical properties. Adamantane derivatives are renowned for their stability and rigidity, making them valuable in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their potential in quantum-chemical calculations for investigating the electronic structure and elucidating the mechanisms for their chemical and catalytic transformations .
Biochemical Pathways
It’s known that adamantane derivatives can influence various synthesis and polymerization reactions .
Pharmacokinetics
It’s known that adamantane derivatives can be encapsulated in the crystal lattice of larger organic molecules, which may influence their bioavailability .
Result of Action
Adamantane derivatives are known for their high reactivity and potential use in the synthesis of various functional adamantane derivatives .
Action Environment
The action, efficacy, and stability of 1-(4-Methoxyphenyl)adamantane can be influenced by environmental factors such as temperature. For instance, a specific adamantane derivative was found to be a crystallization chaperone for acyclic molecules up to a certain molecular weight when the analyte was esterified and a two-step temperature protocol was used for crystallization .
Análisis Bioquímico
Biochemical Properties
Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Adamantane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Adamantane derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)adamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzene with adamantyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are commonly used to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)adamantane.
Reduction: 1-(4-Cyclohexylphenyl)adamantane.
Substitution: 1-(4-Bromophenyl)adamantane or 1-(4-Chlorophenyl)adamantane.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a molecular probe in biological systems due to its stability and unique structure.
Medicine: Explored for its antiviral and anticancer properties, leveraging the adamantane core’s ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigidity and thermal stability.
Comparación Con Compuestos Similares
1-Phenyladamantane: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(4-Hydroxyphenyl)adamantane: Features a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
1-(4-Bromophenyl)adamantane:
Uniqueness: 1-(4-Methoxyphenyl)adamantane is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other adamantane derivatives. This functional group also imparts distinct biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-18-16-4-2-15(3-5-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXCCLBXVMRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidamide](/img/structure/B3330539.png)
![Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3330543.png)

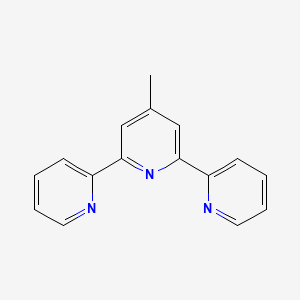
![2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate](/img/structure/B3330550.png)

